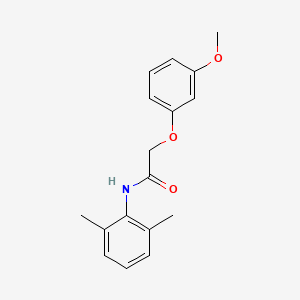![molecular formula C12H10N2O4S B10895684 3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B10895684.png)
3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide: is an organic compound that features a benzohydrazide core with three hydroxyl groups and a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3,4,5-trihydroxybenzohydrazide and thiophene-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore these possibilities.
Industry: In materials science, the compound could be used in the development of organic semiconductors or as a precursor for functionalized polymers.
Mechanism of Action
The exact mechanism of action for 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
- 3,4,5-Trihydroxy-N’-[(E)-(2-hydroxyphenyl)methylene]benzohydrazide
- 3,4,5-Trihydroxy-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
- 3,4,5-Trihydroxy-N’-[(E)-(1H-indol-3-ylmethylidene)]benzohydrazide
Uniqueness: The presence of the thiophene ring in 3,4,5-trihydroxy-N’-[(E)-thiophen-3-ylmethylidene]benzohydrazide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance the compound’s reactivity and binding properties. This makes it a valuable candidate for applications requiring strong π-π interactions or electron-donating characteristics.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O4S/c15-9-3-8(4-10(16)11(9)17)12(18)14-13-5-7-1-2-19-6-7/h1-6,15-17H,(H,14,18)/b13-5+ |
InChI Key |
CCJXNESKXFEVSM-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CSC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O |
Canonical SMILES |
C1=CSC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10895610.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895615.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B10895621.png)
![2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10895629.png)
![(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine](/img/structure/B10895635.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10895640.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10895656.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10895667.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10895672.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10895673.png)
![6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10895677.png)

![N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10895707.png)
